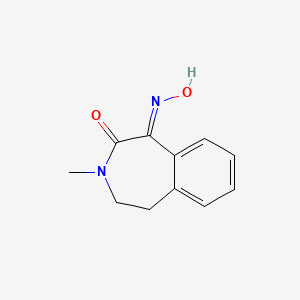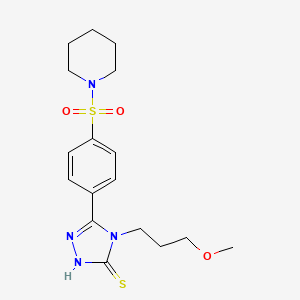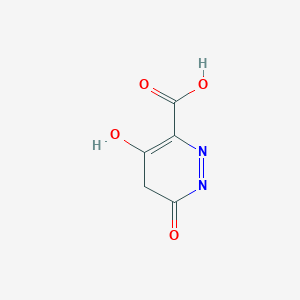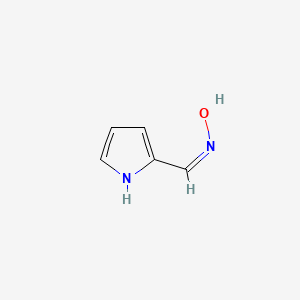
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one: is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is known for its unique structure, which includes a benzazepine ring system with a hydroxyimino group at the 5-position and a methyl group at the 3-position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzazepine derivative with hydroxylamine to introduce the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzazepine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets and pathways, offering new avenues for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzazepine ring system allows for interactions with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
3-Methyl-1,2-dihydro-3-benzazepin-4-one: Lacks the hydroxyimino group, resulting in different chemical and biological properties.
5-Hydroxy-3-methyl-1,2-dihydro-3-benzazepin-4-one: Lacks the imino group, affecting its reactivity and interactions.
3-Methyl-1,2-dihydro-3-benzazepin-4-one-1-oxime: Similar structure but different substitution pattern.
Uniqueness: The presence of both the hydroxyimino and methyl groups in 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one imparts unique chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5E)-5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3/b12-10+ |
InChI Key |
AGMHHPHTPYMULW-ZRDIBKRKSA-N |
Isomeric SMILES |
CN1CCC2=CC=CC=C2/C(=N\O)/C1=O |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(=NO)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)

![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)

![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)

![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)


![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)

![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)


